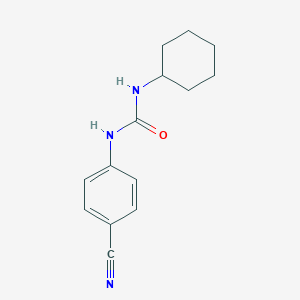![molecular formula C15H11F3N2O2S B319647 {[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B319647.png)
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a trifluoromethyl group, a dihydrobenzoquinazoline core, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate aldehydes or ketones in the presence of catalysts such as p-toluenesulfonic acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiols or disulfides.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions using carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Thiols, amines, halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Reduced Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of {[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Known for its antiproliferative activity against cancer cells.
4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-amine: Shares a similar core structure but lacks the acetic acid moiety.
Uniqueness
{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C15H11F3N2O2S |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C15H11F3N2O2S/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)19-14(20-13)23-7-11(21)22/h1-4H,5-7H2,(H,21,22) |
InChI Key |
WHQDMFAAGYYEIY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)O |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[(3-chloro-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B319564.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B319565.png)
![5-bromo-N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B319567.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B319569.png)

![N-cyclohexyl-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B319574.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-iodo-4-methylbenzamide](/img/structure/B319575.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319577.png)
![5-bromo-N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B319578.png)
![N-(2,3-dimethylphenyl)-N'-[(4-methoxyphenyl)acetyl]thiourea](/img/structure/B319580.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B319581.png)
![5-Benzyl-2-{[(cyclohexylamino)carbonyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B319586.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B319587.png)
![2-{[(Cyclohexylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B319588.png)
